

Application Notes and Protocols for CRS400393: An In Vitro Evaluation

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Compound of Interest

Compound Name: CRS400393

Cat. No.: B15568248

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Introduction

CRS400393 is a potent, mycobacteria-specific benzothiazole amide that demonstrates significant promise as an antimycobacterial agent.^[1] Its mechanism of action involves the inhibition of the essential mycobacterial mycolic acid transporter, MmpL3.^[1] This protein is critical for the translocation of trehalose monomycolates (TMM) from the cytoplasm to the periplasmic space, a vital step in the formation of the mycobacterial outer membrane.^{[2][3][4]} The disruption of this pathway leads to bactericidal effects against a range of mycobacteria, including drug-resistant strains. These application notes provide detailed protocols for the in vitro evaluation of **CRS400393**, focusing on determining its antimycobacterial potency and assessing its cytotoxicity against mammalian cells.

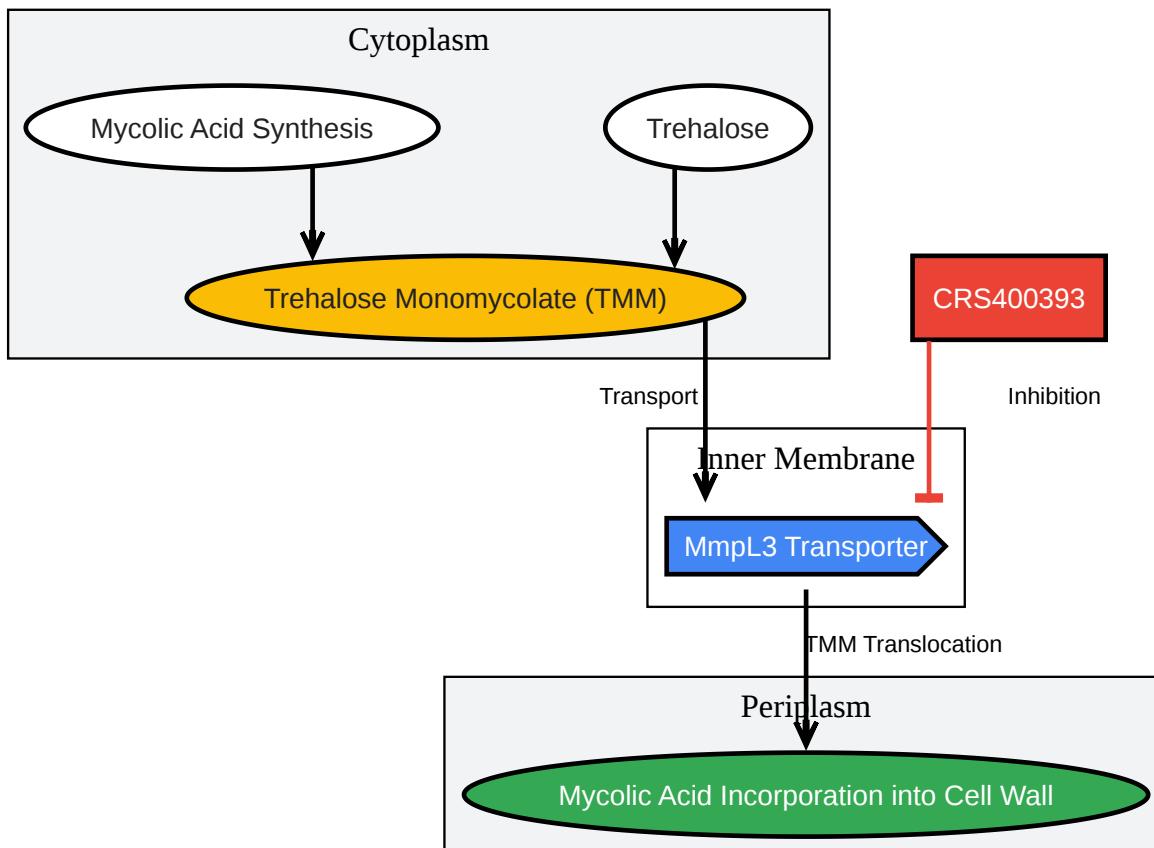
Quantitative Data Summary

The antimycobacterial activity of **CRS400393** is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mycobacterial Species/Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Mycobacterium abscessus	0.03 - 0.12	
Other Rapid-Growing NTM	0.03 - 0.12	
Mycobacterium avium complex	1 - 2	
Mycobacterium tuberculosis	≤ 0.12 - 0.5	

Mechanism of Action: Inhibition of Mycolic Acid Transport

CRS400393 targets the MmpL3 transporter, a key component of the mycolic acid transport machinery in mycobacteria. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust permeability barrier. MmpL3 facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. By inhibiting MmpL3, **CRS400393** prevents the incorporation of mycolic acids into the cell wall, leading to cell death.



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Mechanism of action of **CRS400393**.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of **CRS400393** against *Mycobacterium tuberculosis* (H37Rv) using the Resazurin Microtiter Assay (REMA). This colorimetric assay provides a quantitative measure of bacterial viability.

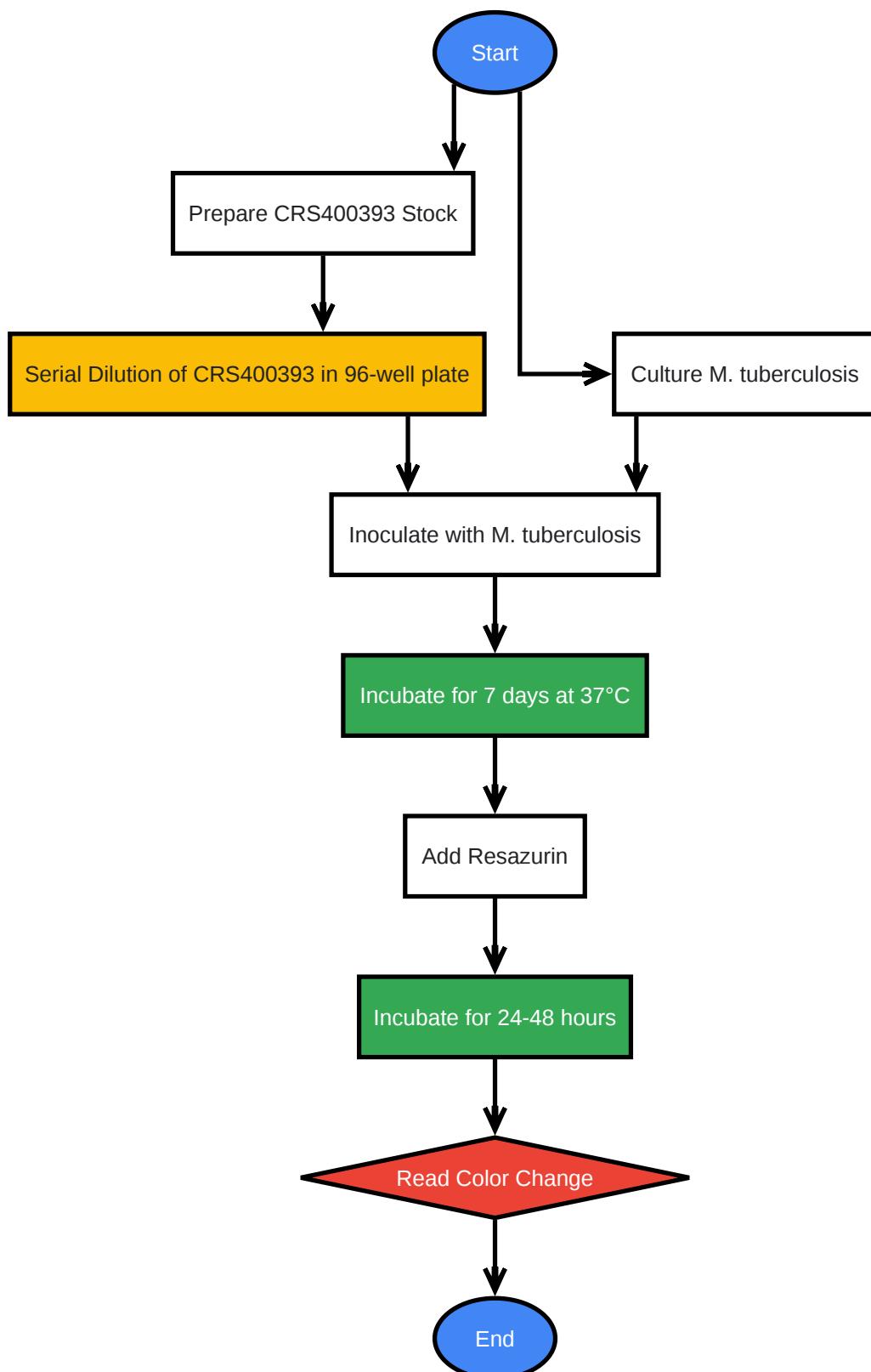
Materials:

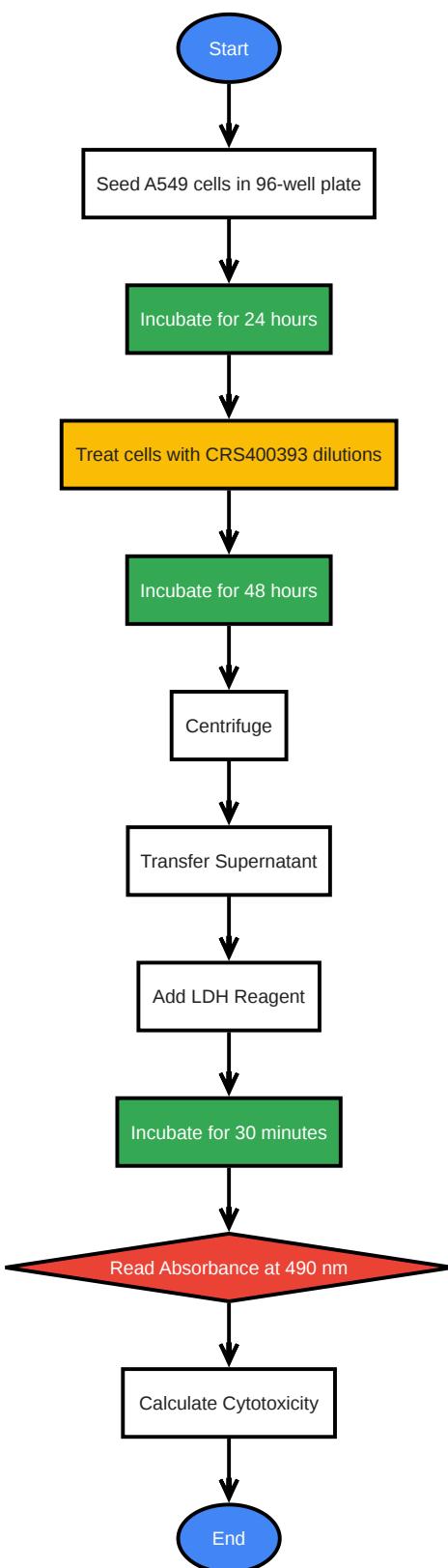
- **CRS400393**
- Mycobacterium tuberculosis H37Rv
- Middlebrook 7H9 broth
- OADC supplement (Oleic Acid, Albumin, Dextrose, Catalase)
- Glycerol
- Tween 80
- Resazurin sodium salt
- Sterile 96-well microplates
- Dimethyl sulfoxide (DMSO)

Procedure:

- Preparation of **CRS400393** Stock Solution: Dissolve **CRS400393** in DMSO to a final concentration of 10 mg/mL.
- Preparation of Mycobacterial Culture: Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80 to mid-log phase.
- Serial Dilution of **CRS400393**:
 - Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
 - Add 2 µL of the **CRS400393** stock solution to the first well and mix.
 - Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
- Inoculation: Adjust the density of the mycobacterial culture to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of the diluted culture to each well.

- Controls: Include wells with no drug (growth control) and wells with no bacteria (sterility control).
- Incubation: Seal the plate and incubate at 37°C for 7 days.
- Addition of Resazurin: Add 30 µL of Resazurin solution (0.01% w/v in sterile water) to each well and incubate for a further 24-48 hours.
- Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of **CRS400393** that prevents this color change.



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